3-(4-Chlorophenyl)-3-(4-ethoxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-3-(4-ethoxyphenyl)propanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids This compound features two aromatic rings, one substituted with a chlorine atom and the other with an ethoxy group, connected by a three-carbon chain terminating in a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3-(4-ethoxyphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 4-ethoxybenzaldehyde.
Aldol Condensation: These aldehydes undergo an aldol condensation reaction in the presence of a base such as sodium hydroxide to form the corresponding β-hydroxy ketone.
Reduction: The β-hydroxy ketone is then reduced using a reducing agent like sodium borohydride to form the corresponding alcohol.
Oxidation: The alcohol is oxidized to the carboxylic acid using an oxidizing agent such as potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-3-(4-ethoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as acid chlorides.
Reduction: The carboxylic acid can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the aromatic ring can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Acid chlorides, esters.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-3-(4-ethoxyphenyl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and ethoxy groups can influence its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-3-phenylpropanoic acid: Lacks the ethoxy group, which may affect its chemical properties and biological activity.
3-(4-Ethoxyphenyl)-3-phenylpropanoic acid: Lacks the chlorine atom, which can influence its reactivity and interactions with biological targets.
Uniqueness
The combination of the chlorine and ethoxy groups in 3-(4-Chlorophenyl)-3-(4-ethoxyphenyl)propanoic acid makes it unique, potentially offering a distinct profile of chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-(4-chlorophenyl)-3-(4-ethoxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO3/c1-2-21-15-9-5-13(6-10-15)16(11-17(19)20)12-3-7-14(18)8-4-12/h3-10,16H,2,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPVOAAZJRJMEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CC(=O)O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.